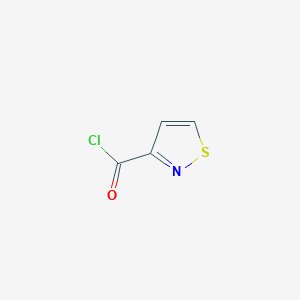

1,2-Thiazole-3-carbonyl chloride

Description

Propriétés

IUPAC Name |

1,2-thiazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-8-6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGLAFQQOCBWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615405 | |

| Record name | 1,2-Thiazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49672-77-7 | |

| Record name | 1,2-Thiazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Thiazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (COCl₂) under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Thiazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: This compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through substitution reactions.

Oxidized and Reduced Thiazoles: Resulting from oxidation and reduction reactions.

Cyclized Heterocycles: Formed through cyclization reactions.

Applications De Recherche Scientifique

1,2-Thiazole-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.

Mécanisme D'action

The mechanism of action of 1,2-thiazole-3-carbonyl chloride largely depends on its reactivity with other molecules. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Limitations of the Provided Evidence

- The cited studies (Bozorov et al., 2019; Caeeeiro et al., 2020) exclusively discuss 1,2,3-triazole derivatives (e.g., hybrids with dihydropyrimidinones) and their anticancer activity .

- No data on 1,2-thiazole derivatives (which contain sulfur and nitrogen in a five-membered ring) or their acyl chlorides are included in the provided materials.

Hypothetical Framework for Comparison

If data were available, a professional comparison article might include:

Structural and Electronic Comparisons

Recommendations

To produce an authoritative article on "this compound":

Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on thiazole acyl chlorides.

Compare reactivity, stability, and bioactivity with structurally analogous compounds (e.g., oxazole, imidazole, or pyridine carbonyl chlorides).

Include experimental data on synthesis routes, spectroscopic characterization (NMR, IR), and applications in drug discovery.

Activité Biologique

1,2-Thiazole-3-carbonyl chloride is a compound that has garnered interest in various fields of biological research due to its diverse pharmacological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the thiazole ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of thiazole derivatives with carbonyl chlorides, leading to the formation of the carbonyl chloride functional group. This functionalization enhances the reactivity of the compound, making it suitable for further derivatization.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Various studies have demonstrated that thiazole derivatives possess significant anticancer properties. For instance, compounds derived from thiazoles have shown cytotoxic effects against several cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticancer potency .

- Antimicrobial Properties : Thiazoles are also recognized for their antimicrobial activity. Research indicates that 1,2-thiazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, specific thiazole compounds have shown minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticonvulsant Effects : In animal models, certain thiazole derivatives have demonstrated anticonvulsant activity. A study reported that thiazole-integrated compounds exhibited protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazoles often act as enzyme inhibitors. For example, some derivatives have been identified as effective inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for DNA synthesis .

- Receptor Modulation : The activation of specific receptors by thiazole compounds can lead to downstream effects that modulate cell signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,2-thiazole-3-carbonyl chloride?

Methodological Answer: The compound is typically synthesized via chlorination of 1,2-thiazole-3-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key parameters include:

- Temperature : 60–80°C under reflux.

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalyst : Catalytic dimethylformamide (DMF) accelerates the reaction.

Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate).

Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via NMR (δ ~8.5 ppm for thiazole protons) .

Q. How does this compound degrade under varying storage conditions?

Methodological Answer: Stability studies involve:

- Hydrolytic Degradation : Expose to H₂O at 25°C and 40°C; monitor via FTIR (loss of C=O stretch at ~1770 cm⁻¹).

- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ to assess decomposition onset (typically >150°C).

Storage Recommendation : Store under argon at -20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level).

- Electrostatic Potential Maps : Identify electrophilic sites (carbonyl carbon) and compare activation energies for different nucleophiles (e.g., amines vs. alcohols).

Validation : Correlate computed ΔG‡ with experimental kinetic data (e.g., pseudo-first-order rate constants).

Q. How to resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions (e.g., variable yields in Suzuki-Miyaura couplings) may arise from:

- Ligand Effects : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) with ligands (XPhos, SPhos).

- Base Sensitivity : Test K₂CO₃ vs. Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).

Troubleshooting : Use LC-MS to detect side products (e.g., hydrolysis intermediates).

Q. What advanced analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- GC-MS with Derivatization : React residual carboxylic acid with diazomethane to form methyl esters (detection limit: 0.1%).

- HPLC-UV/ELSD : Use C18 column (MeCN:H₂O gradient) for quantifying chlorinated byproducts.

Validation : Spike-and-recovery experiments to confirm accuracy (RSD <5%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.